1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14812548
InChI: InChI=1S/C16H16ClN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-4-2-3-5-13(11)17/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22)
SMILES:
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol

1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14812548

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C16H16ClN3O2S
Molecular Weight 349.8 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C16H16ClN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-4-2-3-5-13(11)17/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22)
Standard InChI Key LRXFTOOBVJOVSE-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Introduction

1-(2-Chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features a complex structure that includes a pyrrolidine ring, a thiazole moiety, and a chlorobenzyl substituent. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with precursors such as 2-chlorobenzylamine and thiazole derivatives. The exact synthesis protocol may vary depending on the desired yield and purity of the final product.

Synthesis Steps:

  • Starting Materials Preparation: Synthesis of thiazole derivatives and chlorobenzylamine.

  • Coupling Reaction: Attachment of the thiazole moiety to the pyrrolidine ring.

  • Introduction of Chlorobenzyl Group: Attachment of the chlorobenzyl group to the pyrrolidine nitrogen.

  • Final Purification: Purification of the compound using techniques like chromatography.

Biological Activities and Applications

This compound has been investigated for its potential biological activities, particularly in the fields of antiviral and anticancer research. Its unique structure allows it to interact with various biological targets, making it a promising candidate for further medicinal chemistry research.

Potential Applications:

  • Antiviral Research: Potential inhibitor of viral replication.

  • Anticancer Research: Potential inhibitor of cancer cell growth.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on optimizing its structure for improved biological activity. Future studies will likely involve in-depth analysis of its interactions with biological targets and further structure-activity relationship (SAR) studies to enhance its pharmacological properties.

Future Research Directions:

  • Structure Optimization: Modifying the compound to improve its efficacy and selectivity.

  • Biological Testing: In vitro and in vivo studies to assess its antiviral and anticancer activities.

  • Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Potential Biological Activities

ActivityDescription
AntiviralPotential inhibitor of viral replication
AnticancerPotential inhibitor of cancer cell growth

Table 3: Synthesis Steps

StepDescription
1. Starting Materials PreparationSynthesis of thiazole derivatives and chlorobenzylamine
2. Coupling ReactionAttachment of thiazole moiety to pyrrolidine ring
3. Introduction of Chlorobenzyl GroupAttachment of chlorobenzyl group to pyrrolidine nitrogen
4. Final PurificationPurification using techniques like chromatography

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